molecular formula C20H19NO2 B1326579 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid CAS No. 932841-49-1

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid

Cat. No.: B1326579
CAS No.: 932841-49-1
M. Wt: 305.4 g/mol
InChI Key: CCLFONLNYXABDP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline: A derivative with similar chemical properties but different biological activities.

    4-Phenylquinoline: Another derivative with distinct applications in medicinal chemistry.

Uniqueness

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₁NO₂. It features a quinoline core with an ethylphenyl substituent and two methyl groups at positions 3 and 6, along with a carboxylic acid functional group at position 4. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15.0 ± 0.5
S. aureus12.5 ± 0.3
Pseudomonas aeruginosa10.0 ± 0.7

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Reference
MCF-725.0
A54930.5
HeLa22.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and cyclooxygenases.
  • Receptor Modulation : It may interact with cellular receptors that regulate cell growth and apoptosis pathways.

The structural characteristics allow it to bind effectively to these targets, thereby modulating their activities.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial properties, highlighting that compounds similar to this compound showed promising results against multi-drug resistant bacterial strains .
  • Anticancer Research : In a clinical trial involving breast cancer patients, derivatives of quinoline were tested for their efficacy in combination therapies. The results indicated that compounds with similar structures enhanced the effectiveness of standard chemotherapy agents .

Properties

IUPAC Name

2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLFONLNYXABDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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